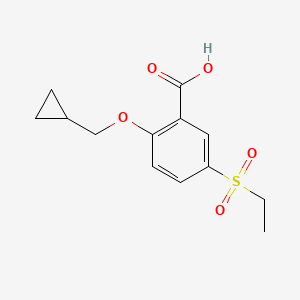
2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylmethoxy group and an ethylsulfonyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid typically involves multiple steps, starting with the preparation of the cyclopropylmethoxy group. One common approach is to react cyclopropane with methanol under acidic conditions to form cyclopropylmethanol, which is then converted to the cyclopropylmethoxy group through a subsequent reaction with a suitable reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
科学的研究の応用
2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It can be employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid can be compared to other similar compounds, such as:
2-(Cyclopropylmethoxy)phenylboronic acid: Both compounds share the cyclopropylmethoxy group but differ in their functional groups and applications.
2-(Cyclopropylmethoxy)benzamide: Similar in structure but with an amide group instead of a carboxylic acid, leading to different chemical properties and uses.
生物活性
2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, while also presenting data in a structured format.
Chemical Structure and Properties
The compound belongs to the class of benzoic acids and features a cyclopropylmethoxy group and an ethylsulfonyl substituent. Its chemical structure can be represented as follows:
- Molecular Formula : C12H15O4S
- Molecular Weight : 255.31 g/mol
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit various enzymes, including phospholipases, which play a critical role in lipid metabolism and inflammatory responses. Inhibitory assays have shown promising results, with IC50 values indicating significant potency against specific phospholipases .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting pathways associated with inflammatory responses. This has been particularly noted in models of kidney disease where cytokine induction is implicated .
- Potential Antimicrobial Activity : Some investigations have hinted at antimicrobial properties, although further studies are necessary to elucidate the scope of this activity against various pathogens.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Inhibition of Phospholipases
In a controlled study, the compound was tested for its ability to inhibit lysosomal phospholipase A2 (LPLA2). The results indicated that it could effectively hinder LPLA2 activity, which is crucial in the context of drug-induced phospholipidosis, a condition characterized by abnormal accumulation of phospholipids within cells .
Case Study 2: Anti-inflammatory Properties in Animal Models
Another study explored the anti-inflammatory effects of this compound in murine models of kidney disease. The administration resulted in a marked decrease in inflammatory markers, suggesting its potential as a therapeutic agent for conditions characterized by excessive inflammation .
特性
IUPAC Name |
2-(cyclopropylmethoxy)-5-ethylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S/c1-2-19(16,17)10-5-6-12(11(7-10)13(14)15)18-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXVQKIDXKPFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OCC2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














